1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción
1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure consists of a fused chromenone-pyrrole scaffold, with substituents at the 1- and 2-positions: a 4-methoxyphenyl group (electron-donating) and a pyridin-4-ylmethyl group (polar, nitrogen-containing), respectively .
This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The method achieves yields of 43–86% for similar derivatives, with >95% purity via crystallization . Libraries of such compounds are designed for drug discovery, leveraging structural diversity to explore biological activities .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-29-17-8-6-16(7-9-17)21-20-22(27)18-4-2-3-5-19(18)30-23(20)24(28)26(21)14-15-10-12-25-13-11-15/h2-13,21H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWBDSDBKNDYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the chromeno and pyrrole structures. Recent methodologies have optimized yields and purity through various reaction conditions. For example, a study demonstrated a success rate of 92% in synthesizing related compounds using a one-pot multicomponent procedure involving aryl aldehydes and hydrazine derivatives .
Antioxidant Activity
Compounds with similar structures have shown significant antioxidant properties. For instance, chromeno[2,3-c]pyrroles are reported to act as effective antioxidants, which can mitigate oxidative stress in biological systems . The presence of the methoxyphenyl and pyridine moieties may enhance these properties.
Antimicrobial Activity
1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits promising antimicrobial activity. Research indicates that derivatives of pyrrole compounds demonstrate potent activity against various bacterial strains. A related study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The structural components of this compound may contribute to its efficacy as an antibacterial agent.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential therapeutic applications in oncology. Pyrrole derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, certain pyrrole-based compounds have been identified as inhibitors of Bcl-2, a protein associated with cancer cell survival . This inhibition could lead to increased apoptosis in cancer cells.
Case Study 1: Antioxidant Evaluation
A recent study evaluated the antioxidant capacity of various chromeno[2,3-c]pyrrole derivatives using DPPH and ABTS assays. The results indicated that certain modifications to the methoxyphenyl group significantly enhanced radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Testing
In another investigation, a series of pyrrole derivatives were synthesized and tested for antimicrobial activity against clinical isolates. The study found that the presence of a pyridine ring was crucial for enhancing antibacterial effects, with MIC values demonstrating superior efficacy compared to traditional antibiotics .
Research Findings
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione compounds exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown activity against various cancer cell lines, suggesting that modifications to the core structure can enhance bioactivity. A notable example includes the evaluation of these compounds against breast cancer cells, where certain derivatives demonstrated IC50 values in the low micromolar range .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of 1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. In vitro studies have shown effectiveness against several bacterial strains and fungi, indicating its potential as a lead compound for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Neuroprotective Effects
The neuroprotective properties of compounds related to 1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been explored in models of neurodegenerative diseases. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, offering a promising avenue for treating conditions such as Alzheimer's and Parkinson's disease .
Multicomponent Reactions
The synthesis of 1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. This approach not only simplifies the synthetic pathway but also enhances the diversity of the resulting compounds. A recent study reported a successful MCR yielding high purity products with good overall yields under mild reaction conditions .
Ring-opening Strategies
Another innovative synthetic method involves ring-opening strategies that facilitate the formation of functionalized derivatives. This technique has proven effective in generating libraries of substituted 1,2-dihydrochromeno[2,3-c]pyrrole derivatives with varied biological activities. The ability to customize substituents on the chromeno-pyrrole framework allows researchers to optimize pharmacological properties systematically .
Case Study 1: Anticancer Screening
In a study published in Molecules, a series of 1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole derivatives were screened against human cancer cell lines. The results demonstrated that specific modifications to the pyridine moiety significantly enhanced cytotoxicity. The lead compound exhibited an IC50 value lower than 10 μM against breast cancer cells and was further investigated for its mechanism of action involving apoptosis induction .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial evaluation was conducted on various derivatives derived from this compound class. The study highlighted that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The most effective compound displayed an MIC value comparable to standard antibiotics like ciprofloxacin, suggesting its potential as a new antimicrobial agent .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Observations:
Substituent Effects :
- R1 (Position 1) : Electron-donating groups (e.g., 4-methoxyphenyl) may enhance metabolic stability compared to electron-withdrawing groups (e.g., 2-fluorophenyl in AV-C) . Lipophilic substituents (e.g., 4-isopropylphenyl in BH37330) could improve membrane permeability .
- R2 (Position 2) : Polar groups like pyridin-4-ylmethyl (target compound) or hydroxyethyl (VU0605768) increase solubility, while heterocycles (e.g., thiadiazole in AV-C) may enhance target binding .
Synthesis :
Antiviral Activity
- AV-C: Activates the TRIF pathway, inducing interferon responses that inhibit Zika, Chikungunya, and dengue viruses at nanomolar concentrations (Fig. 1B, ) . Its thiadiazole group likely contributes to target engagement .
Unspecified Bioactivity
- VU0605768: Highlighted as a "potent compound" in screening, possibly due to its bromophenyl (halogen bonding) and hydroxyethyl (H-bond donor) groups .
- BH37345 : The 3,4,5-trimethoxyphenyl moiety is common in kinase inhibitors, hinting at possible kinase modulation .
Physicochemical Properties
- Solubility : Pyridin-4-ylmethyl (target) and hydroxyethyl (VU0605768) substituents improve aqueous solubility vs. lipophilic analogs (e.g., BH37330) .
- LogP : The target compound’s logP is estimated to be lower than BH37330’s (due to pyridine vs. isopropylphenyl) but higher than AV-C’s (thiadiazole) .
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The compound is synthesized via multicomponent reactions (MCRs) or multi-step pathways. A one-pot MCR method involves condensing methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines (e.g., pyridin-4-ylmethylamine) under mild conditions (40–80°C in ethanol), yielding diverse derivatives . Stepwise approaches may include pyrrole alkylation, chromene cyclization, and functional group modifications, with catalysts like acetic acid and solvents such as DMF .
Q. How is the structural integrity confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides 3D conformational data. Thin-layer chromatography (TLC) monitors reaction progress, and HPLC ensures purity (>95%) .
Q. What biological assays are preliminarily used to evaluate activity?
In vitro cytotoxicity (e.g., MTT assay on cancer cell lines), antimicrobial disk diffusion, and enzyme inhibition assays (e.g., kinase or protease targets) are standard. Fluorescence-based binding studies assess interactions with DNA/RNA or proteins .
Q. What analytical techniques assess purity and stability?
HPLC with UV/Vis detection quantifies purity, while mass spectrometry identifies degradation products. Stability is evaluated under stress conditions (pH, light, heat) using accelerated stability testing protocols .
Q. How to handle and store the compound to prevent degradation?
Store in amber vials at –20°C under inert atmosphere (argon/nitrogen). Desiccants prevent hygroscopic degradation. Avoid prolonged exposure to light or acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization via Design of Experiments (DoE) evaluates solvent polarity (e.g., ethanol vs. DMF), temperature (40–100°C), and catalyst loading. For example, acetic acid (1–5 mol%) enhances cyclization efficiency. Microwave-assisted synthesis reduces reaction time (20 h → 2 h) .
Q. What methodologies analyze electronic/steric effects of substituents?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution. X-ray crystallography reveals steric hindrance from bulky groups (e.g., 4-methoxyphenyl). Hammett plots correlate substituent electronic effects with reaction rates .
Q. How to design structure-activity relationship (SAR) studies?
Synthesize analogs with varied substituents (e.g., halogens, alkyl chains, heterocycles). Compare bioactivity data (IC₅₀, Ki) to identify critical functional groups. For instance, replacing pyridin-4-ylmethyl with morpholinopropyl may enhance solubility but reduce target affinity .
Q. How to resolve contradictions in biological activity data?
Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Meta-analyses of published datasets identify confounding variables (e.g., impurity profiles) .
Q. What computational methods predict target interactions?
Molecular docking (AutoDock Vina) screens against protein databases (PDB). Molecular Dynamics (MD) simulations (GROMACS) assess binding stability. Pharmacophore modeling identifies essential interaction motifs (e.g., hydrogen bonds with pyridin-4-ylmethyl) .
Q. How to elucidate the mechanism of action using in vitro models?
RNA-seq or proteomics identifies differentially expressed genes/proteins post-treatment. CRISPR-Cas9 knockout of suspected targets (e.g., kinases) validates involvement. Fluorescent probes track subcellular localization .
Q. How to scale up synthesis without compromising integrity?
Transition from batch to flow chemistry for better heat/mass transfer. Optimize crystallization conditions (e.g., anti-solvent addition rate). Process Analytical Technology (PAT) monitors critical quality attributes in real-time .
Q. What strategies modify solubility and bioavailability?
Prodrug design (e.g., esterification of hydroxyl groups) enhances permeability. Nanoformulation (liposomes, PLGA nanoparticles) improves plasma stability. Co-crystallization with cyclodextrins increases aqueous solubility .
Q. How to integrate this compound into drug discovery pipelines?
Prioritize lead optimization via ADMET profiling (microsomal stability, CYP inhibition). Zebrafish toxicity models assess in vivo safety. Patent analogs to protect novel derivatives with improved pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
